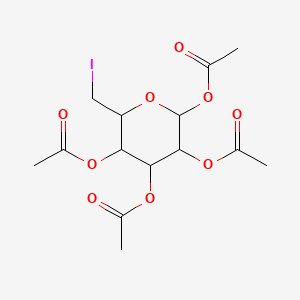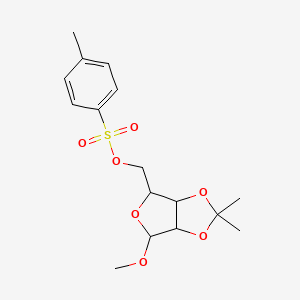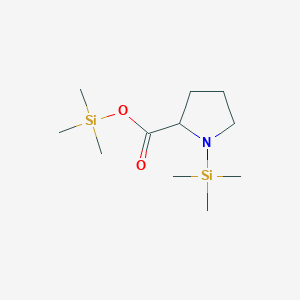
2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate is a complex organic compound with the molecular formula C13H17IO9. It is characterized by the presence of multiple acetyloxy groups and an iodomethyl group attached to a tetrahydro-2H-pyran ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor.
Introduction of Acetyloxy Groups: The hydroxyl groups on the tetrahydro-2H-pyran ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetyloxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Depending on the nucleophile, products like azido derivatives or thiol-substituted compounds can be formed.
Hydrolysis: The major products are the corresponding hydroxyl derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound can be obtained.
Wissenschaftliche Forschungsanwendungen
2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-Tri(acetyloxy)tetrahydro-2H-pyran-4-yl acetate: Lacks the iodomethyl group, making it less reactive in substitution reactions.
2,3,5-Tri(acetyloxy)-6-(bromomethyl)tetrahydro-2H-pyran-4-yl acetate: Similar structure but with a bromomethyl group instead of an iodomethyl group, leading to different reactivity.
2,3,5-Tri(acetyloxy)-6-(chloromethyl)tetrahydro-2H-pyran-4-yl acetate: Contains a chloromethyl group, which is less reactive than the iodomethyl group.
Uniqueness
The presence of the iodomethyl group in 2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate makes it particularly reactive in nucleophilic substitution reactions, providing a versatile platform for the synthesis of various derivatives.
Eigenschaften
CAS-Nummer |
7468-48-6 |
|---|---|
Molekularformel |
C14H19IO9 |
Molekulargewicht |
458.20 g/mol |
IUPAC-Name |
[4,5,6-triacetyloxy-2-(iodomethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H19IO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3 |
InChI-Schlüssel |
QSYWOQIXQODCDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)



![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)




![2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid](/img/structure/B12101695.png)

![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12101699.png)
